
1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)cyclopropane-1-carboxylic acid is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .
Synthesis Analysis
1-Aminocyclopropane-1-carboxylic acid (ACC) is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . In a study, six Pp-ACS genes were identified in nectarine (Prunus persica var. nectarina) based on the recently released peach genome sequence .
Molecular Structure Analysis
The molecular formula of 1-(Methylamino)cyclopropane-1-carboxylic acid is C5H9NO2 .
Chemical Reactions Analysis
1-(Methylamino)cyclopropane-1-carboxylic acid is involved in several synthetic routes, including reactions with Methyl 1-(N-benzylamino)cyclopropane-1-carboxylate and Cyclopropanecarboxylic acid .
Aplicaciones Científicas De Investigación
- However, emerging evidence suggests that ACC also functions independently of ethylene biosynthesis. It acts as a signaling molecule, influencing various developmental processes and stress responses .
- ACC and its analogs have been explored for their ability to mitigate heat stress in plants. These compounds enhance thermotolerance and protect gametophytes under high-temperature conditions .
- Understanding the molecular interactions involving ACC can lead to improved crop protection strategies. Researchers have investigated ACC’s role in plant-pathogen interactions, potentially informing sustainable agricultural practices .
- ACC participates in cell wall signaling pathways. It influences cell expansion, cell division, and cell wall remodeling, impacting plant growth and development .
- ACC affects pathogen virulence. By manipulating ACC levels, researchers can potentially modulate pathogen-induced responses and enhance plant resistance .
- Quantifying ACC remains challenging due to its strongly acidic nature. Researchers have developed methods to measure ACC levels, but further advancements are needed .
Ethylene Precursor and Signaling Molecule
Heat Stress Alleviation
Crop Protection Strategies
Cell Wall Signaling
Pathogen Virulence Modulation
Quantification Challenges
Mecanismo De Acción
Target of Action
The primary target of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . This compound acts as a potent and selective ligand for this site .
Mode of Action
“1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” interacts with its target by blocking the binding of 3H-glycine to rat forebrain membranes . It acts as an agonist for the glycine modulatory site of the NMDA receptor complex .
Biochemical Pathways
The compound “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is involved in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .
Pharmacokinetics
It is known that the compound can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that it may be metabolized and utilized in various biological systems.
Result of Action
The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” results in a variety of molecular and cellular effects. For instance, it promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, enhancing pollen tube attraction . Additionally, it activates Ca2±containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” can be influenced by environmental factors. For example, using this compound to incubate soils has been shown to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
Safety and Hazards
Propiedades
IUPAC Name |
1-(methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-6-5(2-3-5)4(7)8;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDFBAARAICMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)cyclopropane-1-carboxylic acid; trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


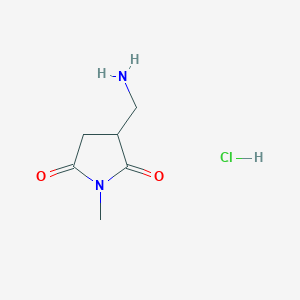
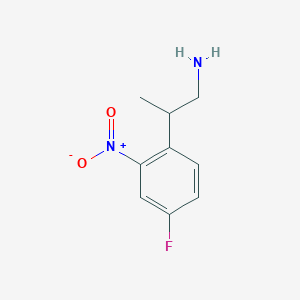
![N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride](/img/structure/B2564059.png)
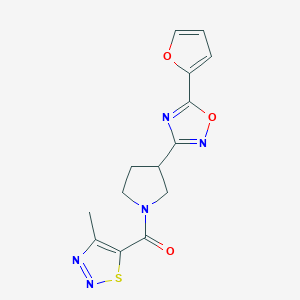
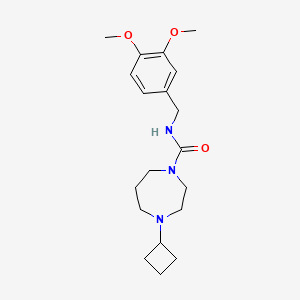

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
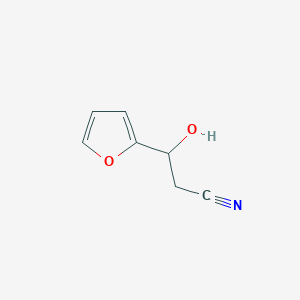
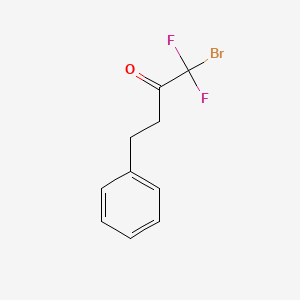
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)
![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)
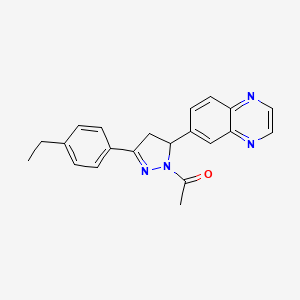
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2564076.png)